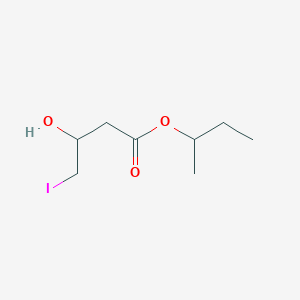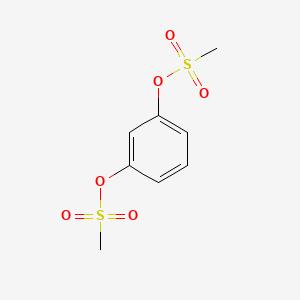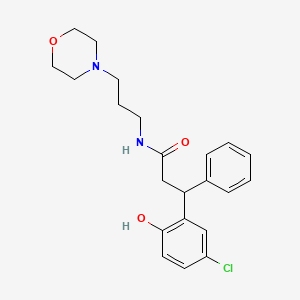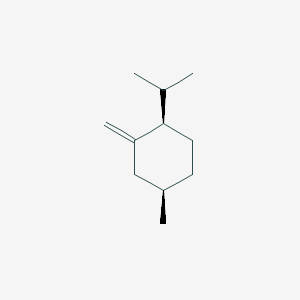
2-Methyl-9h-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-9h-xanthene is a derivative of xanthene, a tricyclic aromatic compound. Xanthene and its derivatives are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a xanthene core with a methyl group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9h-xanthene can be achieved through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions . Another method involves the reaction of a salicylaldehyde with a 1,2-dihaloarene in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of these synthetic routes. The use of microwave heating has been shown to improve yields and reduce reaction times . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been developed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-9h-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of halogenated or nitrated xanthene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-9h-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-9h-xanthene involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, this compound can activate antioxidant defense mechanisms and reduce inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound of 2-Methyl-9h-xanthene, known for its diverse biological activities.
2,8-Dihydroxy-9-oxo-9h-xanthene-6-carboxylic acid: A derivative with additional hydroxyl and carboxylic acid groups, enhancing its biological activity.
6,8-Dihydroxy-3-methyl-9-oxo-9h-xanthene-1-carboxylic acid: Another derivative with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second carbon atom can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
Número CAS |
6279-07-8 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-8H,9H2,1H3 |
Clave InChI |
DWWOIEMBMCUMRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)



![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)



